MFCD10048716
Description
Such compounds are often employed in catalysis, medicinal chemistry, or materials science due to their electronic and steric properties. For instance, trifluoromethylated ketones (as in ) are pivotal in asymmetric synthesis, while boronic acids (as in ) are key in Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16/h1-8,16H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPASKLFRLGQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-2-hydroxybenzamide typically involves the reaction of 2-fluoroaniline with salicylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of N-(2-Fluorophenyl)-2-hydroxybenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 2-fluorobenzophenone or 2-fluorobenzaldehyde.
Reduction: Formation of N-(2-fluorophenyl)-2-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Fluorophenyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxybenzamide group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogous Compounds
*Hypothesized based on MDL numbering conventions and contextual evidence.
Key Observations :
- Trifluoromethyl Ketones : Compounds like 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one exhibit high similarity due to electron-withdrawing trifluoromethyl groups, which enhance stability and reactivity in catalytic applications .
- Boronic Acids : (3-Bromo-5-chlorophenyl)boronic acid shares a halogenated aromatic backbone, critical for cross-coupling reactions, though its boron moiety differentiates it from ketone-based analogs .
Functional and Application-Based Comparison
Catalytic Utility
- This compound : Likely serves as a ligand or catalyst in transition-metal-mediated reactions, akin to hybrid phosphine-alkene ligands described in .
- Trifluoromethyl Ketones : Used in asymmetric hydrogenation due to their ability to stabilize metal complexes via π-backbonding .
- Boronic Acids : Central to Suzuki-Miyaura couplings; bromo and chloro substituents in MFCD13195646 enhance reactivity with aryl halides .
Pharmaceutical Relevance
- Log P and Bioavailability : Trifluoromethylated compounds (e.g., MFCD00039227) exhibit Log P values ~2.15–3.64, balancing lipophilicity and solubility for drug design .
Physicochemical Properties
Table 3: Property Comparison
| Property | This compound* | MFCD00039227 | MFCD13195646 |
|---|---|---|---|
| Molecular Weight | ~200–250 | 202.17 | 235.27 |
| Log P | ~2.5–3.0 | 3.64 | 2.15 |
| Solubility (mg/mL) | 0.2–0.7 | 0.24 | 0.687 |
| Bioavailability Score | 0.55 | 0.55 | 0.55 |
*Estimated based on analogs.
Insights :
- All compounds exhibit moderate lipophilicity (Log P 2.15–3.64) and low aqueous solubility, typical of aromatic organofluorine/boron compounds .
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